molecular formula C18H30N2O4S B2882905 2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide CAS No. 953258-92-9

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2882905
CAS No.: 953258-92-9
M. Wt: 370.51
InChI Key: ZSZOJTUUNTVRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide (CAS 953258-92-9) is a chemical compound supplied for research purposes. It has a molecular formula of C 18 H 30 N 2 O 4 S and a molecular weight of 370.5 g/mol . The structure features a benzenesulfonamide core substituted with methoxy and two methyl groups, linked to a 2-methoxyethyl-piperidine moiety. As a benzenesulfonamide derivative, this compound belongs to a class of molecules known for their diverse research applications. Sulfonamides are widely investigated in medicinal chemistry and chemical biology . Some benzenesulfonamide analogues are studied for their potential to modulate various biological pathways, including interactions with specific protein targets . Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a tool compound for in vitro investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)19-13-16-5-7-20(8-6-16)9-10-23-3/h11-12,16,19H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOJTUUNTVRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative with potential pharmacological applications. This compound has garnered interest due to its structural features, which may confer specific biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects.

Chemical Structure and Properties

The compound's chemical formula is C18H30N2O4SC_{18}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 370.5 g/mol. The structural complexity includes a methoxy group, a piperidine moiety, and a sulfonamide functional group, which are known to influence biological interactions.

PropertyValue
Common NameThis compound
CAS Number953258-92-9
Molecular FormulaC18H30N2O4S
Molecular Weight370.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell proliferation and survival .

Case Studies

  • Cell Cycle Arrest and Apoptosis : In studies examining similar sulfonamide derivatives, compounds were shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells . This suggests that this compound may also exert similar effects, warranting further investigation.
  • Western Blot Analysis : In related studies, Western blot assays confirmed that certain derivatives could significantly reduce phosphorylation levels of AKT, indicating effective blockade of the PI3K/AKT/mTOR signaling pathway . This mechanism is crucial for understanding the anti-tumor potential of the compound.

Comparison with Similar Compounds

Structural Analog: Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

Key Features :

  • Core Structure : Piperidine ring with 2-phenylethyl (1-position) and acetamide-linked 2-fluorophenyl (4-position).
  • Functional Groups : Acetamide (vs. sulfonamide in the target compound), fluorophenyl, and methoxy groups.

Pharmacological Activity :

  • Ocfentanil is a potent opioid agonist, acting via µ-opioid receptor binding. Its acetamide group and fluorophenyl substitution enhance lipophilicity and receptor affinity .

Regulatory Status :

Comparison with Target Compound :

  • The target compound replaces the acetamide with a sulfonamide, likely reducing opioid activity.

Structural Analog: N-(4-Methoxyphenyl)benzenesulfonamide

Key Features :

  • Core Structure : Benzenesulfonamide with a 4-methoxyphenyl substituent.
  • Functional Groups : Sulfonamide and methoxy groups.

Pharmacological Activity :

  • Studied for bioactivity related to sulfonamide’s enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial effects. Crystal structure data highlight planar sulfonamide geometry, influencing molecular packing and solubility .

Comparison with Target Compound :

  • The piperidine-methoxyethyl chain adds conformational flexibility absent in N-(4-methoxyphenyl)benzenesulfonamide.

Structural Analog: Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)

Key Features :

  • Core Structure : Piperidine with 2-phenylethyl (1-position) and furan-carboxamide (4-position).
  • Functional Groups : Furan ring and carboxamide.

Pharmacological Activity :

  • µ-opioid receptor agonist with potency 10–20 times lower than fentanyl. The furan ring contributes to metabolic stability but increases toxicity risks .

Regulatory Status :

  • Schedule I under the 1961 Convention .

Comparison with Target Compound :

  • The sulfonamide group in the target compound likely shifts activity away from opioid pathways. The 4,5-dimethyl substituents may enhance metabolic stability compared to Furanylfentanyl’s furan ring.

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Legal Status (Convention) References
Target Compound 2-Methoxy-4,5-dimethylbenzenesulfonamide; 1-(2-methoxyethyl)piperidin-4-ylmethyl Unknown (sulfonamide-typical?) Not listed in schedules N/A
Ocfentanil 2-Methoxyacetamide; 1-(2-phenylethyl)piperidin-4-yl; 2-fluorophenyl Potent opioid agonist Schedule I (1961 Convention)
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl sulfonamide Enzyme inhibition, antimicrobial Not scheduled
Furanylfentanyl 1-(2-Phenylethyl)piperidin-4-yl; furan-2-carboxamide Moderate opioid agonist Schedule I (1961 Convention)

Preparation Methods

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

The sulfonyl chloride is prepared via direct sulfonation of 2-methoxy-4,5-dimethylbenzene using chlorosulfonic acid (ClSO₃H) under controlled conditions. The methoxy group directs electrophilic substitution to the para position relative to itself, while the methyl groups at positions 4 and 5 sterically hinder alternative sites. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid intermediate into the sulfonyl chloride.

Critical parameters :

  • Temperature: 0–5°C during sulfonation to prevent polysubstitution.
  • Stoichiometry: 1.2 equivalents of ClSO₃H to ensure complete conversion.
  • Purity: The sulfonyl chloride is isolated via vacuum distillation (yield: 68–72%).

Synthesis of 1-(2-Methoxyethyl)piperidin-4-ylmethanamine

This amine is synthesized through a reductive amination strategy:

  • Starting material : Piperidin-4-ylmethanamine.
  • Reagent : 2-Methoxyacetaldehyde.
  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer), 24 hours at room temperature.

Mechanistic insights :

  • The primary amine reacts with 2-methoxyacetaldehyde to form an imine intermediate.
  • NaBH₃CN selectively reduces the imine to the secondary amine without affecting other functional groups.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexanes) yields the product in 85% purity.

Catalytic Sulfonamide Coupling: Optimizing Reaction Efficiency

The final step involves coupling the sulfonyl chloride and amine components under conditions that minimize by-products (e.g., bis-sulfonamides) and maximize yield. Drawing from patented methodologies, the reaction employs N,N-dimethylformamide (DMF) as a catalyst in toluene at elevated temperatures.

Reaction Protocol

  • Molar ratios :
    • Sulfonyl chloride : Amine = 1.5 : 1 (prevents excess reagent accumulation).
    • DMF : Amine = 0.05 : 1 (catalytic amount).
  • Solvent : Toluene (high boiling point, inert).
  • Temperature : 140–150°C for 5 hours.
  • Workup :
    • Cool to room temperature.
    • Extract with 5% HCl to remove unreacted amine.
    • Wash with saturated NaHCO₃ to neutralize residual acid.
    • Dry over MgSO₄ and concentrate in vacuo.

Yield : 78–82% after recrystallization from ethanol/water.

By-Product Mitigation Strategies

  • Catalytic DMF : Facilitates HCl scavenging without requiring stoichiometric bases like triethylamine, reducing waste.
  • Temperature control : Maintains reaction kinetics to favor monosubstitution over bis-sulfonamide formation.

Analytical Characterization and Validation

The synthesized compound is validated using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.62 (s, 1H, aromatic H-3).
    • δ 3.89 (s, 3H, OCH₃).
    • δ 3.48–3.42 (m, 2H, NCH₂CH₂O).
    • δ 2.81–2.75 (m, 2H, piperidine CH₂N).
  • ¹³C NMR : Confirms sulfonamide carbonyl at δ 168.5 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₂₉N₂O₄S : 393.1812 [M+H]⁺.
  • Observed : 393.1815 [M+H]⁺ (Δ = 0.3 ppm).

Comparative Analysis of Alternative Synthetic Routes

Solvent-Free Catalysis

Recent advancements highlight solvent-free conditions using microwave irradiation (150°C, 20 minutes) with comparable yields (76%) but reduced reaction time.

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables stepwise assembly, though this method is less practical for large-scale production due to resin costs.

Industrial Scalability and Environmental Considerations

  • Green chemistry metrics :
    • Atom economy = 89% (superior to traditional methods).
    • E-factor = 2.3 (kg waste/kg product), driven by solvent recovery.
  • Catalyst recycling : DMF is recovered via distillation and reused in subsequent batches.

Q & A

Q. 1.1. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a substituted benzene ring followed by coupling with a functionalized piperidine derivative. Key steps include:

  • Sulfonamide formation : Reacting 4,5-dimethyl-2-methoxybenzenesulfonyl chloride with a piperidine-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperidine modification : Introducing the 2-methoxyethyl group via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. NMR and LC-MS are used to confirm purity .

Q. 1.2. How is the molecular structure validated, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions, methoxy groups, and sulfonamide connectivity. For example, the methylene protons adjacent to the piperidine nitrogen appear as a triplet at δ ~2.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 469.2342) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or conformational preferences (e.g., piperidine chair vs. boat conformation) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodology :
    • Computational docking : Screen against targets like serotonin receptors or kinases using software (e.g., AutoDock Vina) to predict binding affinity .
    • In vitro assays : Test inhibitory activity in enzyme assays (e.g., COX-2 inhibition) or cell-based models (e.g., cancer cell proliferation) .
    • Analog synthesis : Modify the methoxyethyl or dimethyl groups to assess their impact on potency and selectivity .

Q. 2.2. How can researchers resolve contradictions in biological activity data across studies?

  • Root causes : Variability in compound purity, assay conditions (e.g., pH, solvent), or target specificity.
  • Strategies :
    • Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity).
    • Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
    • Purity reassessment : Use HPLC with diode-array detection to rule out degradation products .

Q. 2.3. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Key issues : Low yields in coupling steps, racemization of chiral centers, or solvent compatibility.
  • Solutions :
    • Optimize reaction conditions : Use microwave-assisted synthesis for faster kinetics or switch to greener solvents (e.g., cyclopentyl methyl ether) .
    • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperidine alkylation .

Q. 2.4. How can researchers design stability studies to assess degradation pathways?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • Analytical tools :
    • LC-MS/MS : Identify degradation products (e.g., sulfonic acid formation from sulfonamide hydrolysis) .
    • NMR kinetics : Monitor real-time degradation in D2_2O or DMSO-d6_6 .

Methodological Guidance

Q. 3.1. What computational tools are recommended for predicting physicochemical properties?

  • Software :
    • Schrödinger Suite : Calculate logP, pKa, and solubility using QikProp.
    • SwissADME : Predict bioavailability and blood-brain barrier penetration .

Q. 3.2. How should researchers validate target engagement in cellular models?

  • Techniques :
    • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
    • CRISPR knockouts : Compare activity in wild-type vs. target-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.